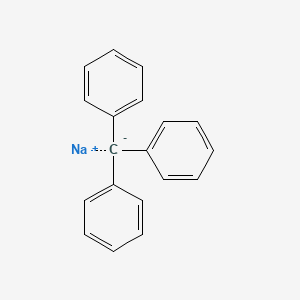

Triphenylmethyl sodium

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;diphenylmethylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15.Na/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h1-15H;/q-1;+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJTRRNALUYKHQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[C-](C2=CC=CC=C2)C3=CC=CC=C3.[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15Na | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70491507 | |

| Record name | Sodium triphenylmethanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70491507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.3 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4303-71-3 | |

| Record name | Sodium triphenylmethanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70491507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Triphenylmethyl Sodium

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth guide to the synthesis of triphenylmethyl sodium (trityl sodium) from triphenylmethyl chloride (trityl chloride). It covers the underlying reaction mechanism, a detailed experimental protocol, and a summary of relevant quantitative data.

Introduction

This compound, also known as sodium triphenylmethanide, is a powerful, non-nucleophilic organosodium compound with the chemical formula (C₆H₅)₃CNa.[1][2] It serves as a strong base for the deprotonation of weakly acidic compounds in organic synthesis.[1][3] Its utility is prominent in generating carbanions and in the formation of sodium derivatives of various organic substrates, including esters and acid anhydrides.[3] The trityl group also functions as a crucial protecting group for alcohols and amines.[1] The distinct deep red color of the trityl anion makes it a useful indicator.[4] This guide details its common and effective synthesis from triphenylmethyl chloride and sodium metal.

Reaction and Mechanism

The primary and most direct synthesis of this compound involves the reaction of triphenylmethyl chloride with sodium metal in an anhydrous aprotic solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF).[1] The overall reaction is as follows:

(C₆H₅)₃CCl + 2 Na → (C₆H₅)₃CNa + NaCl[2][4]

The reaction proceeds via a single electron transfer (SET) mechanism. A sodium atom donates an electron to the triphenylmethyl chloride, leading to the cleavage of the carbon-chlorine bond. This forms a triphenylmethyl radical and sodium chloride. The highly resonance-stabilized triphenylmethyl radical then accepts another electron from a second sodium atom to form the intensely colored triphenylmethyl anion, which pairs with a sodium cation.

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Protocol

This protocol is adapted from established procedures for the preparation of this compound using sodium amalgam in diethyl ether.[3] The use of sodium amalgam facilitates the reaction by providing a clean, reactive sodium surface.[5]

Safety Precautions:

-

This procedure must be conducted by personnel trained in experimental organic chemistry.

-

Work must be performed in a well-ventilated fume hood.

-

Anhydrous solvents are critical; moisture will rapidly quench the product.

-

Sodium metal and sodium amalgam react violently with water. Handle with extreme care under an inert atmosphere (e.g., nitrogen or argon).

-

Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

Materials and Reagents:

-

Triphenylmethyl chloride (Trityl-Cl), purified (m.p. 112–113°C)

-

Sodium metal (Na)

-

Mercury (Hg), purified

-

Anhydrous diethyl ether (Et₂O)

-

Nitrogen (N₂) or Argon (Ar) gas supply

Equipment:

-

2-L bottle with a tight ground-glass stopper

-

Mechanical shaker

-

Glassware for inert atmosphere transfer (cannula, Schlenk line)

-

Drying train for inert gas

Procedure:

-

Preparation of 1% Sodium Amalgam: In a 500-mL wide-mouthed Erlenmeyer flask, carefully dissolve 11.5 g (0.5 gram-atom) of sodium, cut into small pieces, into 1150 g of purified mercury.[3] This reaction is vigorous; the flask should be loosely covered to prevent splashing.[3] Allow the amalgam to cool.

-

Reaction Setup: In a 2-L bottle with a ground-glass stopper, prepare a solution of 63 g (0.226 mole) of pure triphenylmethyl chloride in 1.5 L of anhydrous diethyl ether.[3]

-

Reaction Execution: Add the 1150 g of freshly prepared 1% sodium amalgam to the ethereal solution of triphenylmethyl chloride.[3] Grease the stopper lightly and stopper the bottle tightly.

-

Agitation and Observation: Clamp the bottle securely in a mechanical shaker and shake vigorously. The reaction is exothermic, and the bottle should be cooled with wet towels.[3] A persistent, deep blood-red color, characteristic of the trityl anion, should develop within about ten minutes.[3] Continue shaking for a total of three hours.[3]

-

Settling and Product Isolation: After shaking, cool the reaction mixture to room temperature and allow it to stand undisturbed until the byproduct, sodium chloride, has settled.[3]

-

Transfer under Inert Atmosphere: The resulting ether solution of this compound is sensitive to air and moisture. It should be separated from the amalgam and sodium chloride by decanting or cannula transfer under a positive pressure of dry nitrogen.[3] The solution can be transferred to a separate flask prepared for subsequent reactions.

Caption: Experimental workflow for the synthesis of this compound.

Quantitative Data

The synthesis of this compound is generally high-yielding, often approaching quantitative conversion when high-purity reagents and strictly anhydrous conditions are maintained.[3] The product is typically used in solution for subsequent reactions, but its concentration can be determined via titration.[3]

| Parameter | Value / Condition | Source |

| Reactants | ||

| Triphenylmethyl Chloride | 63 g (0.226 mole) | [3] |

| Sodium (in 1% amalgam) | 11.5 g (0.5 gram-atom) | [3] |

| Anhydrous Diethyl Ether | 1.5 L | [3] |

| Reaction Conditions | ||

| Temperature | Room Temperature (with cooling) | [3] |

| Reaction Time | 3 hours | [3] |

| Atmosphere | Inert (Nitrogen) | [3] |

| Product | ||

| Appearance | Intense blood-red solution | [3] |

| Yield | Nearly quantitative | [3] |

Note: The use of a 3% sodium amalgam can yield solutions that are approximately five times more concentrated.[3] The reaction can also be performed with sodium powder or dispersion, but this may require more vigorous agitation or pressing the sodium to expose fresh surfaces to overcome passivation by the insoluble sodium chloride coating.[5]

Characterization

The primary method of characterization for the in situ product is its distinctive deep red color. For quantitative analysis, an aliquot of the solution can be quenched with water. The aqueous layer, containing sodium hydroxide (B78521) from the reaction of the trityl anion with water, can then be titrated with a standard acid to determine the concentration of the this compound solution.[3]

Conclusion

The synthesis of this compound from triphenylmethyl chloride and sodium metal is a robust and efficient method for preparing this potent, non-nucleophilic base. Success hinges on the purity of the reagents and the strict exclusion of air and moisture throughout the process. The detailed protocol and data provided in this guide serve as a comprehensive resource for researchers employing this valuable synthetic tool.

References

Structure and resonance stabilization of the triphenylmethyl anion.

An In-depth Technical Guide to the Structure and Resonance Stabilization of the Triphenylmethyl Anion

This technical guide provides a comprehensive overview of the core chemical principles governing the structure and stability of the triphenylmethyl anion. Understanding these fundamentals is crucial for professionals in fields where carbanion chemistry and resonance stabilization play a pivotal role, including organic synthesis and drug design.

Introduction

The triphenylmethyl anion, (C₆H₅)₃C⁻, also known as the trityl anion, is a classic example of a resonance-stabilized carbanion. Its remarkable stability, compared to simpler alkyl anions, is a direct consequence of the delocalization of the negative charge from the central carbon atom across the three appended phenyl rings. This extensive conjugation is fundamental to its chemical properties and reactivity. Triphenylmethane (B1682552), its conjugate acid, exhibits a significantly lower pKa than typical hydrocarbons, a direct consequence of the stability of its anionic form.[1] The anion is known to be red, a characteristic that arises from its electronic structure.[1]

Structure of the Triphenylmethyl Anion

The triphenylmethyl anion consists of a central sp²-hybridized carbon atom bonded to three phenyl groups. Due to significant steric hindrance between the ortho-hydrogens of the phenyl rings, a completely planar conformation is energetically unfavorable.[1] Consequently, the phenyl rings are twisted out of the plane of the central carbon, adopting a propeller-like conformation. This deviation from planarity slightly reduces the orbital overlap for resonance, but the overall stabilization remains substantial.

Resonance Stabilization

The pronounced stability of the triphenylmethyl anion is attributed to the delocalization of the lone pair of electrons on the central carbon atom into the π-systems of the three phenyl rings. This distribution of negative charge over ten carbon atoms (the central carbon and the ortho and para positions of each ring) significantly lowers the overall energy of the molecule.[2][3][4]

The resonance can be depicted by multiple contributing structures, with the negative charge residing on the ortho and para positions of each of the three rings. In total, there are ten major resonance contributors (including the initial structure).

Diagram of Resonance Structures

Caption: Resonance delocalization in the triphenylmethyl anion.

Quantitative Data

The stability of the triphenylmethyl anion is reflected in the physicochemical properties of its conjugate acid, triphenylmethane.

| Property | Value | Reference(s) |

| pKa of Triphenylmethane | 31-33 | [1][5][6][7][8] |

| C-H Bond Dissociation Energy | 81 kcal/mol | [1] |

| Molecular Formula | C₁₉H₁₆ | [6] |

| Molecular Weight | 244.33 g/mol | [6][7] |

| Melting Point | 92-94 °C | [6][7] |

| Boiling Point | 358-359 °C | [6][7] |

| Appearance | Colorless solid | [6] |

| Solubility in Water | Insoluble | [6] |

| Solubility in Organic Solvents | Soluble in nonpolar organic solvents | [1][6] |

Spectroscopic Data for Triphenylmethane

| ¹H NMR (CDCl₃, 90 MHz) | ||

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 7.10-7.35 | Multiplet | 15H, Aromatic Protons |

| 5.54 | Singlet | 1H, Methine Proton |

| ¹³C NMR (CCl₄) | ||

| Chemical Shift (δ) ppm | Assignment | |

| 144.1 | Quaternary Carbon | |

| 129.5 | Aromatic CH (ortho) | |

| 128.2 | Aromatic CH (meta) | |

| 126.4 | Aromatic CH (para) | |

| 56.8 | Methine Carbon | |

| Mass Spectrometry (EI) | ||

| m/z | Relative Intensity (%) | Assignment |

| 244 | 100.0 | [M]⁺ |

| 167 | 85.8 | [M-C₆H₅]⁺ |

| [9] |

Experimental Protocols

A. Synthesis of Triphenylmethane

A common method for the synthesis of triphenylmethane is the Friedel-Crafts reaction between benzene (B151609) and chloroform (B151607) using an aluminum chloride catalyst.[1]

-

Materials: Benzene, chloroform, anhydrous aluminum chloride.

-

Procedure:

-

To a stirred solution of benzene, add anhydrous aluminum chloride in portions while maintaining a low temperature.

-

Slowly add chloroform to the reaction mixture.

-

After the addition is complete, allow the reaction to proceed at room temperature.

-

Quench the reaction by carefully pouring the mixture onto ice and hydrochloric acid.

-

Separate the organic layer, wash with water and brine, and dry over an anhydrous salt (e.g., MgSO₄).

-

Remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent like ethanol.

-

B. Preparation of the Triphenylmethyl Anion

The triphenylmethyl anion can be prepared by the deprotonation of triphenylmethane using a strong base. A classic method involves the use of sodium metal.[1]

-

Materials: Triphenylmethyl chloride, sodium metal, anhydrous solvent (e.g., diethyl ether or THF), crown ether (optional, to solubilize the sodium salt).

-

Procedure:

-

In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add freshly cut sodium metal to the anhydrous solvent.

-

Add a solution of triphenylmethyl chloride in the same solvent to the sodium dispersion.

-

Stir the mixture at room temperature. The formation of the red-colored trityl sodium indicates the presence of the anion.

-

The reaction proceeds via a single-electron transfer mechanism. The resulting sodium salt of the triphenylmethyl anion can be used in subsequent reactions.

-

Workflow for Synthesis and Characterization

Caption: Synthesis and characterization workflow.

Conclusion

The triphenylmethyl anion serves as a quintessential model for understanding resonance stabilization in carbanions. Its structure, a propeller-shaped arrangement of three phenyl rings around a central anionic carbon, is a compromise between electronic stabilization and steric demands. The extensive delocalization of the negative charge is quantitatively reflected in the acidity of its conjugate acid, triphenylmethane. The experimental protocols for its synthesis and the spectroscopic data of its precursor provide a solid foundation for further investigation and application in organic synthesis and medicinal chemistry.

References

- 1. Triphenylmethane - Wikipedia [en.wikipedia.org]

- 2. quora.com [quora.com]

- 3. allen.in [allen.in]

- 4. youtube.com [youtube.com]

- 5. Triphenylmethane and derivatives | PPTX [slideshare.net]

- 6. benchchem.com [benchchem.com]

- 7. Triphenylmethane CAS#: 519-73-3 [m.chemicalbook.com]

- 8. triphenylmethane [chemister.ru]

- 9. benchchem.com [benchchem.com]

The Dawn of Radical Chemistry: A Technical Retrospective of Moses Gomberg's Discovery of the Triphenylmethyl Radical

Ann Arbor, Michigan, 1900 — In a scientific landscape dominated by the unwavering belief in the tetravalency of carbon, a discovery at the University of Michigan would ignite a revolution in organic chemistry.[1][2] Moses Gomberg, in his persistent attempt to synthesize the sterically hindered hexaphenylethane, unexpectedly synthesized and identified the first persistent free radical, the triphenylmethyl radical. This seminal work challenged the fundamental tenets of structural chemistry and laid the groundwork for the vast field of radical chemistry, which today underpins our understanding of polymerization, combustion, and numerous biological processes.

This technical guide delves into the historical and scientific context of Gomberg's groundbreaking discovery, presenting a detailed account of his experimental protocols, the quantitative data that supported his revolutionary claims, and the logical framework that led him to propose the existence of a trivalent carbon species.

The Prevailing Dogma: The Tetravalent Carbon

At the close of the 19th century, the concept of carbon's tetravalency, its ability to form four chemical bonds, was a cornerstone of organic chemistry. This principle, independently proposed by Kekulé and Couper, had successfully explained the structure of a multitude of organic compounds. The idea of a stable carbon compound with only three bonds—a "trivalent" carbon—was considered heretical by the chemical community. It was against this backdrop of rigid structural rules that Gomberg embarked on his ambitious synthesis of hexaphenylethane.

The Intended Path: The Quest for Hexaphenylethane

Gomberg's primary objective was the synthesis of hexaphenylethane, a molecule where two triphenylmethyl groups are joined by a central carbon-carbon bond. His synthetic approach was a Wurtz-type reaction, treating triphenylmethyl chloride with a metal to couple the triphenylmethyl fragments.

Experimental Protocol: Synthesis of the "Hexaphenylethane" Product

Gomberg employed a meticulous experimental setup designed to exclude air, which he suspected was interfering with his reaction.

Apparatus: Gomberg constructed a special airtight apparatus to carry out the reaction under an inert atmosphere of carbon dioxide.[1]

Reactants and Procedure:

-

Triphenylmethyl chloride was dissolved in benzene (B151609).

-

Molecular silver or zinc dust was added to the solution.[2]

-

The reaction was allowed to proceed for an extended period, sometimes for weeks, in the sealed, CO2-filled apparatus.[1]

-

The metal halide precipitate was removed by filtration.

-

The benzene solvent was evaporated under reduced pressure, yielding a white crystalline solid.[1]

An Unexpected Turn: A Highly Reactive Product

The white solid obtained by Gomberg did not behave like the expected inert hydrocarbon, hexaphenylethane. Instead, it exhibited remarkable reactivity, particularly towards oxygen and halogens.

Reaction with Atmospheric Oxygen

When exposed to air, a yellow solution of the product in benzene would rapidly become colorless.[2] Upon evaporation of the solvent, a new, stable white solid was isolated. Gomberg identified this product as triphenylmethyl peroxide.

Reaction with Halogens

The product also reacted readily with halogens. For instance, its solution in benzene or carbon disulfide would instantly decolorize a solution of iodine, forming triphenylmethyl iodide.[2]

This high degree of unsaturation and reactivity was inconsistent with the predicted properties of the saturated hydrocarbon hexaphenylethane.

The Radical Hypothesis: A Trivalent Carbon

Faced with this anomalous reactivity, Gomberg made a bold intellectual leap. He proposed that he had not synthesized hexaphenylethane, but rather a stable free radical, triphenylmethyl, which exists in equilibrium with its dimer.

Quantitative Evidence

Gomberg supported his hypothesis with quantitative data, primarily from elemental analysis and molecular weight determination.

Table 1: Elemental Analysis Data

| Compound | Element | Calculated (%) for (C19H15) | Found (%) |

| "Hexaphenylethane" | C | 93.8 | ~93.8 |

| H | 6.2 | ~6.2 | |

| Peroxide Product | C | 87.7 | ~87.7 |

| H | 5.8 | ~5.8 | |

| O | 6.5 | ~6.5 |

The elemental analysis of his initial product was consistent with the empirical formula of a triphenylmethyl unit (C19H15). The analysis of the peroxide product corresponded to the formula (C19H15)2O2.

Table 2: Molecular Weight Determination (Cryoscopy in Benzene)

| Compound | Expected MW for Hexaphenylethane (C38H30) | Found MW |

| "Hexaphenylethane" | 486.65 g/mol | 450-480 g/mol |

While the molecular weight was close to that of hexaphenylethane, Gomberg noted that the values were consistently slightly lower. He attributed this discrepancy to the dissociation of the dimer into the radical in solution.

The Experimental Workflow: From Synthesis to Proof

The following diagram illustrates the key experimental steps and observations in Gomberg's discovery.

// Nodes A [label="Triphenylmethyl Chloride in Benzene"]; B [label="Add Zinc Dust under CO2 Atmosphere"]; C [label="Stir and Filter"]; D [label="Yellow Solution\n(Triphenylmethyl Radical in Equilibrium with Dimer)"]; E1 [label="Expose to Air"]; F1 [label="Colorless Solution"]; G1 [label="Evaporate Solvent"]; H1 [label="White Solid\n(Triphenylmethyl Peroxide)"]; E2 [label="Add Iodine Solution"]; F2 [label="Decolorization of Iodine"]; G2 [label="Formation of Triphenylmethyl Iodide"];

// Edges A -> B; B -> C; C -> D; D -> E1 [label="Observation 1"]; E1 -> F1; F1 -> G1; G1 -> H1; D -> E2 [label="Observation 2"]; E2 -> F2; F2 -> G2; } Gomberg's Experimental Workflow.

The Structure of the Dimer: A Long-Standing Puzzle

While Gomberg correctly identified the existence of the triphenylmethyl radical, the true structure of its dimer remained a subject of debate for many years. It was initially assumed to be hexaphenylethane. However, in 1968, it was conclusively shown through NMR spectroscopy that the dimer is not hexaphenylethane but a quinoid structure.

Legacy and Impact

Moses Gomberg's discovery of the triphenylmethyl radical was a paradigm shift in chemistry. It shattered the dogma of carbon's invariable tetravalency and opened the door to the study of a whole new class of reactive intermediates. His work laid the foundation for the development of free-radical chemistry, a field that has had a profound impact on materials science, medicine, and our understanding of chemical reactivity. The triphenylmethyl radical itself, due to its relative stability, became a crucial tool in the development of electron spin resonance (ESR) spectroscopy, a technique that allows for the direct observation of radical species. Gomberg's meticulous experimental work and his courage to propose a revolutionary idea in the face of established doctrine serve as a timeless example of the scientific process.

References

Triphenylmethyl sodium CAS number and molecular formula.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of triphenylmethyl sodium, a potent organosodium reagent. It covers its fundamental chemical properties, detailed synthesis protocols, reactivity, and applications in organic synthesis, with a focus on providing actionable information for laboratory use.

Core Compound Identification

This compound, also known as trityl sodium or sodium triphenylmethanide, is a highly reactive organosodium compound. It serves as a strong, non-nucleophilic base in a variety of chemical transformations.[1][2]

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 4303-71-3[1][3][4][5] |

| Molecular Formula | C₁₉H₁₅Na[1][3][4][5] |

| Molecular Weight | 266.31 g/mol [3][4][5] |

| IUPAC Name | sodium;diphenylmethylbenzene[1] |

| Synonyms | Trityl sodium, Sodium triphenylmethanide[1] |

| Appearance | White crystalline solid[1][4] |

| Solubility | Soluble in organic solvents like ether and benzene[4] |

| Canonical SMILES | C1=CC=C(C=C1)--INVALID-LINK--C3=CC=CC=C3.[Na+][1] |

| InChI Key | UJTRRNALUYKHQE-UHFFFAOYSA-N[1] |

Synthesis of this compound: Experimental Protocol

The synthesis of this compound is most commonly achieved through the reaction of triphenylmethyl chloride with sodium metal or a sodium amalgam in an anhydrous ethereal solvent. The following protocol is a well-established method.[3]

2.1. Materials and Equipment

-

Triphenylchloromethane (Trityl chloride)

-

Sodium metal or 1% Sodium amalgam

-

Anhydrous diethyl ether

-

Nitrogen gas supply

-

Mechanical shaker

-

Glassware (2-L bottle with ground-glass stopper, Erlenmeyer flask, separatory funnel)

-

Drying train

2.2. Detailed Experimental Procedure

-

Preparation of Reactants : A solution of 63 g (0.226 mole) of pure triphenylchloromethane is prepared in 1.5 L of anhydrous diethyl ether within a 2-L bottle.[3] To this, 1150 g of freshly prepared 1% sodium amalgam is added.[3]

-

Reaction Conditions : The reaction vessel is tightly stoppered and placed in a mechanical shaker. The mixture is shaken vigorously. The reaction is exothermic, and the vessel should be cooled, for instance, with wet towels.[3] A characteristic blood-red color, indicating the formation of the trityl anion, typically appears within ten minutes.[3] The shaking is continued for approximately three hours.[3]

-

Isolation of Product : After the reaction is complete, the vessel is removed from the shaker and the contents are allowed to settle. The ethereal solution of this compound is then carefully decanted from the sodium chloride precipitate and remaining amalgam under a nitrogen atmosphere to prevent decomposition.[3]

-

Handling and Storage : Due to its high reactivity with water and air, this compound must be handled under an inert atmosphere (e.g., nitrogen or argon).[2][4] It is typically used immediately in solution for subsequent reactions.

Below is a workflow diagram illustrating the synthesis process.

Reactivity and Applications in Organic Synthesis

This compound is a powerful base used for deprotonation of very weak carbon acids, such as esters and ketones, to form enolates.[3] Its bulky nature makes it a non-nucleophilic base, which is advantageous in many synthetic applications.[2]

3.1. General Reaction Mechanism

The primary role of this compound is to act as a proton abstractor. The triphenylmethyl anion is stabilized by resonance across the three phenyl rings, which contributes to its strong basicity.

The general deprotonation reaction can be visualized as follows:

3.2. Key Applications

-

Enolate Formation : It is used to generate enolates from esters and ketones for subsequent alkylation or acylation reactions.

-

Initiator in Anionic Polymerization : Its ability to form carbanions makes it a suitable initiator for certain types of anionic polymerization.

-

Synthesis of Organometallic Reagents : It can be used in transmetalation reactions to prepare other organometallic compounds.

Table 2: Summary of Applications

| Application | Description |

| Strong, Non-nucleophilic Base | Deprotonates weak carbon and nitrogen acids without adding to carbonyls.[2] |

| Enolate Generation | Forms enolates from esters and ketones for use in C-C bond formation.[3] |

| Protecting Group Chemistry | The trityl group can be introduced, although triphenylmethyl chloride is more common for this purpose.[2] |

Safety and Handling

This compound is a highly hazardous substance that requires careful handling.

-

Reactivity : It reacts violently with water and other protic solvents.[4] It is also sensitive to air (oxygen).

-

Handling : All manipulations should be carried out under a dry, inert atmosphere (e.g., in a glovebox or using Schlenk techniques).

-

Storage : Solutions are typically prepared fresh for immediate use. If storage is necessary, it must be under an inert atmosphere and protected from light.

This guide provides foundational knowledge for the safe and effective use of this compound in a research setting. For specific applications, further consultation of primary literature is recommended.

References

The Acidity of Triphenylmethane and the Utility of Tritylsodium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the acidity of triphenylmethane (B1682552), a foundational concept in physical organic chemistry, and the consequential basicity and synthetic applications of its corresponding sodium salt, tritylsodium. This document provides a comprehensive overview of the quantitative aspects of triphenylmethane's pKa, detailed experimental protocols for its determination, and a thorough examination of the synthesis and properties of tritylsodium as a potent, non-nucleophilic base.

Understanding the Acidity of Triphenylmethane

Triphenylmethane, while a simple hydrocarbon, exhibits unusually high acidity for its class due to the stabilization of its conjugate base, the trityl anion. The delocalization of the negative charge across the three phenyl rings is the primary factor contributing to its relatively low pKa value compared to other hydrocarbons.

Quantitative Acidity Data

The acidity of weak carbon acids like triphenylmethane is typically determined in non-aqueous solvents, most commonly dimethyl sulfoxide (B87167) (DMSO), due to their insolubility in water and the need for a solvent that can support the existence of the resulting carbanion. The pKa of triphenylmethane in DMSO has been extensively studied and is a key reference point in the Bordwell pKa scale.[1][2]

| Compound | pKa in DMSO | Reference |

| Triphenylmethane | 32 | Bordwell |

Experimental Determination of the pKa of Triphenylmethane

The determination of the pKa of a very weak acid like triphenylmethane requires specialized techniques suitable for non-aqueous media. The two primary methods employed are potentiometric titration and UV-Vis spectrophotometric titration.

Potentiometric Titration in Non-Aqueous Solvent

This method involves the titration of a solution of triphenylmethane in an anhydrous aprotic solvent, such as DMSO, with a very strong, non-nucleophilic base. The change in potential is monitored using a suitable electrode system.

Experimental Protocol:

-

Solvent and Titrant Preparation:

-

Dry dimethyl sulfoxide (DMSO) over calcium hydride and distill under reduced pressure. Store the anhydrous DMSO over molecular sieves under an inert atmosphere (e.g., argon or nitrogen).

-

Prepare a standardized solution of a strong, non-nucleophilic base in DMSO. A common choice is dimsyl sodium (the sodium salt of DMSO), prepared by reacting sodium hydride with DMSO. The concentration of the titrant should be accurately determined.

-

-

Apparatus Setup:

-

A potentiometric titrator equipped with a glass electrode and a suitable reference electrode (e.g., a silver/silver chloride electrode with a salt bridge appropriate for non-aqueous media) is required.

-

The titration vessel must be maintained under a strict inert atmosphere to prevent the reaction of the strong base with atmospheric moisture and carbon dioxide.

-

-

Titration Procedure:

-

Accurately weigh a sample of pure triphenylmethane and dissolve it in a known volume of anhydrous DMSO in the titration vessel.

-

Purge the solution with an inert gas for a period to remove any dissolved oxygen.

-

Begin the titration by adding small, precise aliquots of the standardized strong base solution.

-

Record the potential (in millivolts) after each addition, allowing the reading to stabilize.

-

Continue the titration well past the equivalence point.

-

-

Data Analysis:

-

Plot the potential (mV) versus the volume of titrant added (mL).

-

Determine the equivalence point from the first or second derivative of the titration curve.

-

The pKa can be calculated from the potential at the half-equivalence point, after calibration of the electrode system with buffer solutions of known pKa in DMSO.

-

UV-Vis Spectrophotometric Titration

This method is applicable if the deprotonated form of the acid (the trityl anion) has a distinct and strong absorption in the UV-Vis spectrum compared to the protonated form. The trityl anion is intensely colored, making this a suitable technique.

Experimental Protocol:

-

Solution Preparation:

-

Prepare a stock solution of triphenylmethane of known concentration in anhydrous DMSO.

-

Prepare a series of buffer solutions in DMSO with known pKa values, or alternatively, use a strong base solution for titration.

-

-

Spectrophotometric Measurement:

-

In a series of sealed cuvettes, add a constant amount of the triphenylmethane stock solution.

-

To each cuvette, add a different buffer solution or a progressively increasing amount of a strong base solution.

-

Record the UV-Vis spectrum of each solution over a relevant wavelength range. The trityl anion has a characteristic absorption in the visible region.

-

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax) for the trityl anion.

-

Plot the absorbance at λmax against the pH (or the amount of added base).

-

The pKa corresponds to the pH at which the absorbance is half of the maximum absorbance, representing 50% deprotonation.

-

Tritylsodium: A Strong, Non-Nucleophilic Base

The deprotonation of triphenylmethane with a strong base yields the trityl anion, which, as its sodium salt (tritylsodium), is a powerful base in its own right. Its steric bulk prevents it from acting as a nucleophile, making it a valuable reagent in organic synthesis for selective deprotonation reactions.

Synthesis of Tritylsodium

Tritylsodium is typically prepared by the reaction of trityl chloride with sodium metal in an anhydrous ethereal solvent.

Experimental Workflow:

Caption: Workflow for the synthesis of tritylsodium.

Detailed Experimental Protocol:

-

Apparatus:

-

A three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen or argon inlet.

-

All glassware must be rigorously dried in an oven and assembled hot under a stream of inert gas.

-

-

Reagents and Solvent:

-

Trityl chloride (recrystallized from a non-polar solvent).

-

Sodium metal (cut into small, clean pieces) or sodium dispersion.

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF), freshly distilled from a suitable drying agent (e.g., sodium/benzophenone).

-

-

Procedure:

-

To the reaction flask under a positive pressure of inert gas, add the anhydrous solvent and the sodium metal.

-

Dissolve the trityl chloride in a separate portion of the anhydrous solvent and add it dropwise to the stirred suspension of sodium metal.

-

The reaction mixture will gradually develop a deep red color, characteristic of the trityl anion.

-

The reaction is typically stirred at room temperature for several hours or until the reaction is complete (as indicated by the consumption of sodium and the formation of a fine precipitate of sodium chloride).

-

-

Work-up and Storage:

-

Allow the excess sodium and the sodium chloride precipitate to settle.

-

The supernatant, a deep red solution of tritylsodium, can be carefully cannulated into a storage vessel under an inert atmosphere.

-

The concentration of the tritylsodium solution can be determined by titration against a standard acid (e.g., sec-butanol in the presence of an indicator like 1,10-phenanthroline).

-

Tritylsodium solutions are highly air- and moisture-sensitive and must be stored under a positive pressure of an inert gas.

-

Basicity of Tritylsodium in Context

The basicity of a base is quantified by the pKa of its conjugate acid. A higher pKa of the conjugate acid corresponds to a stronger base. With a conjugate acid pKa of approximately 32, tritylsodium is a very strong base, capable of deprotonating a wide range of weak carbon and nitrogen acids.

Comparative Basicity of Common Non-Nucleophilic Bases:

| Base | Conjugate Acid | pKa of Conjugate Acid (in DMSO) |

| Tritylsodium | Triphenylmethane | ~32 |

| n-Butyllithium | n-Butane | ~50 |

| Lithium diisopropylamide (LDA) | Diisopropylamine | ~36 |

| Sodium hydride | Hydrogen | ~35 |

| Sodium amide | Ammonia | ~33 |

| Potassium tert-butoxide | tert-Butanol | ~32.2 |

Logical Relationship of Acidity and Basicity

The relationship between the acidity of triphenylmethane and the basicity of tritylsodium is a direct consequence of the principles of acid-base equilibrium.

Caption: Acidity of triphenylmethane and basicity of trityl anion.

Conclusion

The unique structural features of triphenylmethane give rise to a level of acidity that is remarkable for a hydrocarbon. This property is not only of fundamental interest but also provides access to the powerful, sterically hindered base, tritylsodium. A thorough understanding of the principles governing the pKa of triphenylmethane and the practical aspects of the synthesis and handling of tritylsodium is essential for researchers in organic synthesis and drug development who seek to employ this versatile reagent for selective deprotonation reactions. The experimental protocols and comparative data presented in this guide offer a valuable resource for the effective utilization of this important chemical tool.

References

Key differences between triphenylmethyl radical, cation, and anion.

An In-depth Technical Guide to the Triphenylmethyl Radical, Cation, and Anion

Introduction

The triphenylmethyl (trityl) system, (C₆H₅)₃C—, is a cornerstone in the study of reactive intermediates in organic chemistry. The stability of the triphenylmethyl radical, cation, and anion is remarkably high due to the extensive resonance delocalization afforded by the three phenyl rings. This guide provides a detailed comparative analysis of these three species, focusing on their structure, stability, reactivity, and synthesis. The information is tailored for researchers, scientists, and professionals in drug development who can leverage this foundational knowledge in various applications.

Structural and Electronic Differences

The electronic configuration of the central carbon atom dictates the geometry and stability of each species. While resonance stabilization is a common feature, steric hindrance between the phenyl groups forces a non-planar, propeller-like conformation in all three.[1]

Triphenylmethyl Radical ((C₆H₅)₃C•)

The triphenylmethyl radical was the first organic radical to be described, discovered by Moses Gomberg in 1900.[2] It is a persistent radical, meaning it has a long lifetime compared to other radicals.[2][3] The stability arises from the delocalization of the unpaired electron across the three phenyl rings and the steric shielding of the central carbon atom by the bulky phenyl groups, which are twisted out of plane.[1] In benzene (B151609) solution, it exists in equilibrium with its colorless quinoid-type dimer.[2][4] An increase in temperature shifts the equilibrium towards the formation of the yellow-colored radical.[2][4]

Triphenylmethyl Cation ((C₆H₅)₃C⁺)

The triphenylmethyl (trityl) cation is a classic example of a stable carbocation.[5][6] Its exceptional stability is attributed to the extensive delocalization of the positive charge over the 19 carbon atoms of the three phenyl rings through resonance.[7][8] This delocalization significantly lowers the energy of the system, making the cation readily formable and even isolable as a salt with non-nucleophilic anions.[5][9] Solutions of the trityl cation are typically yellow to orange.[10][11]

Triphenylmethyl Anion ((C₆H₅)₃C⁻)

The triphenylmethyl (trityl) anion is the conjugate base of triphenylmethane (B1682552).[12] Triphenylmethane is unusually acidic for a hydrocarbon, with a pKa of about 33, due to the stabilization of the resulting anion.[12][13] The negative charge on the central carbon is delocalized over the three phenyl rings. However, steric hindrance prevents the three rings from being coplanar simultaneously, which limits the extent of resonance stabilization compared to a hypothetical planar system.[12][14] Interestingly, diphenylmethane (B89790) is slightly more acidic than triphenylmethane because the steric strain in its anion is less, allowing for more effective delocalization of the charge over two rings.[12]

Comparative Reactivity

The differences in the electronic nature of the central carbon atom lead to distinct reactivity patterns for the radical, cation, and anion.

-

Triphenylmethyl Radical : As a radical, it readily reacts with molecular oxygen to form a peroxide.[2][4] It also participates in dimerization to form a quinoid structure.[2] The radical can act as both an oxidizing and a reducing agent in single-electron transfer processes.

-

Triphenylmethyl Cation : This electrophilic species is a powerful Lewis acid and an oxidizing agent.[6][15] It is frequently used in organic synthesis to abstract a hydride ion (H⁻) from other organic molecules, thereby generating a new carbocation.[5][16] It is also used to introduce the trityl protecting group, particularly for primary alcohols.

-

Triphenylmethyl Anion : As a strong base and a potent nucleophile, the trityl anion readily abstracts protons from a wide range of acids.[12] It can also participate in nucleophilic addition and substitution reactions. Its sodium salt can be prepared from the reaction of triphenylmethyl chloride with sodium.[12]

Quantitative Data Summary

The following table summarizes key quantitative data for the triphenylmethyl radical, cation, and anion, providing a clear comparison of their properties.

| Property | Triphenylmethyl Radical | Triphenylmethyl Cation | Triphenylmethyl Anion |

| Hybridization of Central C | sp² (with the unpaired electron in a p-orbital) | sp² | sp³ (rapidly inverting) |

| Geometry | Propeller-shaped, non-planar[17] | Propeller-shaped, non-planar | Propeller-shaped, non-planar[14] |

| Color in Solution | Yellow[2][4] | Yellow to Orange[10] | Red |

| Bond Dissociation Energy | C-C bond in dimer: ~11 kcal/mol[18] | - | C-H in triphenylmethane: 81 kcal/mol[12] |

| pKa (of Conjugate Acid) | - | - | ~33 (for triphenylmethane)[12][13] |

| UV-Vis λmax (in CH₂Cl₂) | ~400 nm[19] | ~410, 435 nm[10] | ~496, 525 nm |

Experimental Protocols

Detailed methodologies for the synthesis of each triphenylmethyl species are provided below. These protocols are based on established literature procedures.

Synthesis of Triphenylmethyl Radical

The triphenylmethyl radical is typically prepared by the homolysis of triphenylmethyl chloride using a metal.[2][4]

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., CO₂ or Argon), add 0.1 g of zinc dust.[17]

-

Prepare a solution of 0.2 g of triphenylmethyl chloride in 100 mL of an anhydrous, apolar solvent like benzene or cyclohexane.[17]

-

Slowly add the triphenylmethyl chloride solution to the flask containing the zinc dust.[17]

-

Stir the mixture at room temperature. The appearance of a yellow color indicates the formation of the radical.[17]

-

The concentration of the radical can be increased by gently warming the solution, which shifts the dimer-radical equilibrium towards the radical.[4][17]

Synthesis of Triphenylmethyl Cation (as Triphenylmethyl Fluoborate)

The trityl cation can be generated by treating triphenylmethanol (B194598) with a strong acid in a non-nucleophilic solvent.[20]

Procedure:

-

Dissolve triphenylmethanol in acetic anhydride (B1165640).

-

Cool the solution in an ice bath.

-

Slowly add a 48% aqueous solution of fluoroboric acid (HBF₄). The strong acid protonates the hydroxyl group, which then leaves as a water molecule.[20]

-

The acetic anhydride serves as the solvent and also reacts with the water produced, preventing it from acting as a nucleophile and reacting with the carbocation.[20]

-

The non-nucleophilic fluoroborate anion forms a salt with the stable triphenylmethyl cation.[20]

-

The resulting triphenylmethyl fluoborate can be isolated as a solid.

Synthesis of Triphenylmethyl Anion (as Trityl Sodium)

The trityl anion is formed by the deprotonation of triphenylmethane or by the reduction of a trityl halide.[12]

Procedure:

-

Place sodium metal in a flask with an appropriate solvent, such as liquid ammonia (B1221849) or a crown ether solution.

-

Add triphenylmethyl chloride to the flask.

-

The sodium metal will reduce the triphenylmethyl chloride in a two-electron process to form the trityl anion and sodium chloride. The reaction is: (C₆H₅)₃CCl + 2 Na → (C₆H₅)₃CNa + NaCl.[12]

-

The formation of the red-colored trityl anion indicates a successful reaction.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key relationships and structures discussed in this guide.

Caption: Formation pathways for the triphenylmethyl species.

Caption: Resonance stabilization of the triphenylmethyl cation.

Caption: Resonance stabilization of the triphenylmethyl anion.

Caption: Equilibrium between the trityl radical and its dimer.

References

- 1. Video: Radical Reactivity: Steric Effects [jove.com]

- 2. Triphenylmethyl radical - Wikipedia [en.wikipedia.org]

- 3. A Guide to Tris(4-Substituted)-triphenylmethyl Radicals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Triphenylmethyl_radical [chemeurope.com]

- 5. Isolable fluorinated triphenylmethyl cation salts of [HCB11Cl11]−: demonstration of remarkable hydride affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 7. quora.com [quora.com]

- 8. allen.in [allen.in]

- 9. The triphenylmethyl cation is so stable that some of its salts ca... | Study Prep in Pearson+ [pearson.com]

- 10. researchgate.net [researchgate.net]

- 11. chemrxiv.org [chemrxiv.org]

- 12. Triphenylmethane - Wikipedia [en.wikipedia.org]

- 13. Triphenylmethane and derivatives | PPTX [slideshare.net]

- 14. organic chemistry - Reason for triphenyl methane being less acidic than acetylene - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 15. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 16. researchgate.net [researchgate.net]

- 17. chimieorganique.faidherbe.org [chimieorganique.faidherbe.org]

- 18. A C–C Bonded Phenoxyl Radical Dimer with a Zero Bond Dissociation Free Energy - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Mixed-halide triphenyl methyl radicals for site-selective functionalization and polymerization - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04638A [pubs.rsc.org]

- 20. youtube.com [youtube.com]

A Technical Guide to the Solubility of Triphenylmethyl Sodium in Tetrahydrofuran (THF) and Diethyl Ether

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility of triphenylmethyl sodium, a potent organosodium reagent, in two commonly utilized ethereal solvents: tetrahydrofuran (B95107) (THF) and diethyl ether. While precise quantitative solubility data at various temperatures is not extensively published, this document consolidates available information from synthetic procedures to provide solubility estimations. Furthermore, it outlines a detailed experimental protocol for the accurate determination of the solubility of air- and moisture-sensitive compounds like this compound, ensuring safe handling and reliable data generation.

Introduction

This compound, also known as trityl sodium, is a powerful non-nucleophilic base with the chemical formula (C₆H₅)₃CNa.[1] It is a white crystalline solid that is highly reactive and finds significant use in organic synthesis for deprotonation reactions.[1][2] The efficacy of this compound is intrinsically linked to its solubility and stability in the reaction solvent. Ethereal solvents such as tetrahydrofuran (THF) and diethyl ether are critical as they solvate the sodium cation, thereby increasing the reactivity of the carbanion.[2] Understanding the solubility of this reagent in these solvents is paramount for optimizing reaction conditions, ensuring reproducibility, and enabling process scale-up in research and drug development settings.

Solubility Data

| Solvent | Temperature | Approximate Solubility | Source |

| Diethyl Ether | Room Temperature | ~ 0.15 M | Organic Syntheses Procedure[3] |

| Diethyl Ether | Room Temperature | ~ 0.67 M | Organic Syntheses Procedure (using 3% sodium amalgam)[3] |

| Tetrahydrofuran (THF) | Not Specified | Soluble | General literature[2] |

Note: The solubility in THF is qualitatively described as good, and it is a common solvent for the preparation of this compound.[2] The solubility is expected to be comparable to or greater than in diethyl ether due to THF's superior ability to solvate cations.

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of an air-sensitive compound like this compound. This procedure should be performed by trained personnel using appropriate safety measures and inert atmosphere techniques (e.g., a Schlenk line or a glovebox).

3.1. Materials and Equipment

-

This compound (or synthesized in situ)

-

Anhydrous solvent (THF or diethyl ether)

-

Schlenk flask or similar reaction vessel with a magnetic stir bar

-

Schlenk line or glovebox for inert atmosphere

-

Constant temperature bath

-

Syringes and needles for liquid transfer

-

Filtration apparatus suitable for air-sensitive techniques (e.g., a filter cannula)

-

Volumetric flasks and pipettes

-

Quenching agent (e.g., water or a standard acid solution)

-

Analytical balance

-

Titration apparatus or a UV-Vis spectrophotometer

3.2. Procedure

-

Preparation of a Saturated Solution:

-

Under an inert atmosphere, add an excess of solid this compound to a known volume of the anhydrous solvent in a Schlenk flask. The amount of solid should be sufficient to ensure that some remains undissolved at equilibrium.

-

Seal the flask and place it in a constant temperature bath set to the desired temperature.

-

Stir the suspension vigorously to facilitate the dissolution process and allow it to equilibrate for a sufficient period (e.g., 24-48 hours). The attainment of equilibrium should be confirmed by taking measurements at different time points until the concentration of the solution remains constant.

-

-

Sampling of the Supernatant:

-

Once equilibrium is reached, cease stirring and allow the undissolved solid to settle completely.

-

Carefully withdraw a known volume of the clear supernatant using a pre-weighed gas-tight syringe fitted with a filter to prevent the transfer of any solid particles.

-

-

Analysis of the Aliquot:

-

Dispense the collected aliquot into a pre-weighed flask containing a suitable quenching agent (e.g., a known excess of a standard acid or water). The high reactivity of this compound with protic solvents will result in its decomposition.[1]

-

Reweigh the flask to determine the exact mass of the aliquot.

-

The concentration of the this compound in the aliquot can be determined by one of the following methods:

-

Titration: If a standard acid was used for quenching, the excess acid can be back-titrated with a standard base. Alternatively, the resulting triphenylmethane (B1682552) can be quantified by other methods, though less direct. A direct titration of the basic this compound solution with a standard acid is also a common method for determining the concentration of the prepared reagent.[3]

-

Spectrophotometry: The intense red color of the triphenylmethyl anion can be used for quantification using a UV-Vis spectrophotometer by creating a calibration curve with solutions of known concentrations.

-

-

-

Calculation of Solubility:

-

From the determined concentration of the aliquot and its known volume or mass, calculate the solubility in the desired units (e.g., mol/L or g/100 mL).

-

Repeat the experiment at different temperatures to generate a solubility curve.

-

Visualization of Experimental Workflow

The logical flow of the experimental protocol for determining the solubility of this compound can be visualized as follows:

Caption: Workflow for determining the solubility of this compound.

Factors Influencing Solubility

The solubility of this compound in ethereal solvents is governed by several factors:

-

Solvent Polarity and Coordinating Ability: THF is a more polar and a better coordinating solvent than diethyl ether. This allows THF to more effectively solvate the sodium cation, leading to a greater disruption of the solid-state structure of this compound and, consequently, higher solubility.

-

Temperature: The solubility of most solids in liquids increases with temperature. Therefore, it is expected that the solubility of this compound in both THF and diethyl ether will be higher at elevated temperatures.

-

Purity of Reagents: The presence of impurities in either the this compound or the solvent can affect the measured solubility. Water is particularly detrimental as it rapidly reacts with and consumes the this compound.[1]

Conclusion

While specific quantitative solubility data for this compound in THF and diethyl ether is sparse, existing literature provides a good qualitative and semi-quantitative understanding. For applications requiring precise solubility information, the experimental protocol outlined in this guide provides a robust framework for its determination under safe, controlled conditions. A thorough understanding of the solubility of this important reagent is crucial for its effective and reproducible use in organic synthesis.

References

Spectroscopic Characterization of Triphenylmethyl Sodium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for triphenylmethyl sodium, a powerful non-nucleophilic base utilized in organic synthesis. While direct spectroscopic data for this compound is not extensively reported in publicly accessible literature, this document compiles available information on its synthesis and provides spectroscopic data for structurally related and relevant compounds to offer a comparative context. This guide also outlines detailed experimental protocols for the preparation and analysis of such compounds.

Spectroscopic Data Summary

Table 1: UV-Vis Spectroscopic Data for Triphenylmethyl Cation

| Wavelength (λmax) | Molar Absorptivity (ε) | Solvent |

| 435 nm | 45000 cm⁻¹ M⁻¹ | 2% TFA in CHCl₃[1] |

| 410 nm | 45000 cm⁻¹ M⁻¹ | 2% TFA in CHCl₃[1] |

Table 2: ¹³C NMR Spectroscopic Data for Triphenylmethyl Cation

| Chemical Shift (δ) ppm | Assignment |

| 212.4 | Central C⁺ |

| 143.5 | C-ipso |

| 141.2 | C-para |

| 129.5 | C-ortho/meta |

Note: Specific assignments for ortho and meta carbons are often complex and may overlap.

Experimental Protocols

Synthesis of this compound

The preparation of this compound is typically achieved through the reaction of triphenylmethyl chloride with sodium metal in an anhydrous ethereal solvent.[2][3][4]

Materials:

-

Triphenylmethyl chloride (Trityl chloride)

-

Sodium metal

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Nitrogen gas (inert atmosphere)

Procedure:

-

All glassware must be rigorously dried to exclude moisture.

-

Sodium metal is cut into small pieces and added to a reaction flask containing anhydrous diethyl ether or THF under a nitrogen atmosphere.

-

A solution of triphenylmethyl chloride in the same anhydrous solvent is added dropwise to the sodium suspension with stirring.

-

The reaction mixture is stirred at room temperature. The formation of the intensely red-colored this compound indicates the progress of the reaction.[2]

-

The reaction is typically allowed to proceed for several hours to ensure complete conversion.

-

The resulting solution of this compound is carefully decanted or filtered from the excess sodium and sodium chloride byproduct under an inert atmosphere.[2]

NMR Spectroscopy

Sample Preparation:

Due to the extreme reactivity of this compound with air and moisture, sample preparation for NMR analysis must be conducted under strictly anaerobic and anhydrous conditions, typically within a glovebox.

-

An appropriate amount of the this compound solution is transferred to a clean, dry NMR tube.

-

A deuterated, anhydrous, and non-reactive solvent such as THF-d₈ is used.

-

The NMR tube must be sealed with a cap that prevents atmospheric contamination.

Data Acquisition (Hypothetical Parameters):

-

Instrument: 400 MHz (or higher) NMR Spectrometer

-

¹H NMR:

-

Pulse Sequence: Standard single pulse

-

Spectral Width: -2 to 10 ppm

-

Relaxation Delay: 2 s

-

Number of Scans: 16

-

-

¹³C NMR:

-

Pulse Sequence: Proton-decoupled single pulse

-

Spectral Width: 0 to 220 ppm

-

Relaxation Delay: 5 s

-

Number of Scans: 1024 or more, depending on concentration.

-

UV-Vis Spectroscopy

Sample Preparation:

Similar to NMR, sample preparation for UV-Vis spectroscopy must be performed under an inert atmosphere.

-

A solution of this compound is prepared in a suitable anhydrous solvent (e.g., THF) inside a glovebox.

-

The solution is transferred to a quartz cuvette with a path length of 1 cm.

-

The cuvette is sealed to prevent exposure to air and moisture.

Data Acquisition: [5][6][7][8]

-

A UV-Vis spectrophotometer is turned on and allowed to warm up for at least 20 minutes to stabilize the lamps.[6]

-

A baseline correction is performed using a cuvette containing only the anhydrous solvent.[6]

-

The sample cuvette is then placed in the spectrophotometer.

-

The absorbance spectrum is recorded over a range of wavelengths, typically from 200 to 800 nm, to identify the λmax values.[6]

Visualizations

Experimental Workflow for Synthesis and Spectroscopic Analysis

The following diagram illustrates the logical workflow for the synthesis of this compound and its subsequent analysis using NMR and UV-Vis spectroscopy.

Caption: Workflow for the synthesis and spectroscopic analysis of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Buy this compound | 4303-71-3 [smolecule.com]

- 4. Triphenylmethyl chloride - Wikipedia [en.wikipedia.org]

- 5. engineering.purdue.edu [engineering.purdue.edu]

- 6. m.youtube.com [m.youtube.com]

- 7. ossila.com [ossila.com]

- 8. youtube.com [youtube.com]

Commercial Availability and Forms of Triphenylmethyl Sodium: A Technical Guide

For Immediate Release

Triphenylmethyl sodium, a powerful non-nucleophilic base, is a valuable reagent in organic synthesis, primarily utilized for deprotonation reactions. This technical guide provides an in-depth overview of its commercial availability, the various forms in which it is supplied, and key experimental protocols for its synthesis and application.

Commercial Availability

This compound, identified by the CAS number 4303-71-3, is commercially available from several chemical suppliers for research and industrial purposes.[1][2][3] It is offered in multiple forms to suit diverse experimental needs, primarily as a solid powder and as a solution in an organic solvent.

Commercially Available Forms of this compound

| Form | Description | Common Solvents | Representative Concentration |

| Solid | Typically supplied as a white to off-white crystalline powder.[4][5] | Not applicable | >95% (typical purity) |

| Solution | A solution of this compound in an anhydrous organic solvent. | Heptane, Diethyl ether, Tetrahydrofuran (B95107) (THF) | 25% in heptane[5][6] |

| Industrial Grade | Available for larger-scale applications. Specifications may vary by supplier.[1] | Varies | Varies |

Synthesis and Handling

This compound is highly reactive and sensitive to air and moisture, necessitating handling under an inert atmosphere (e.g., nitrogen or argon).[4]

Synthesis of this compound

A standard laboratory preparation involves the reaction of triphenylmethyl chloride with sodium metal in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF).[4] A detailed and reliable procedure is well-documented in Organic Syntheses.

Experimental Protocol: Preparation of this compound (Adapted from Organic Syntheses) [7]

Materials:

-

Triphenylmethyl chloride (purified)

-

Sodium metal (as a dispersion or freshly cut pieces) or sodium amalgam

-

Anhydrous diethyl ether

-

An inert atmosphere apparatus (e.g., Schlenk line or glovebox)

Procedure:

-

Under a nitrogen or argon atmosphere, a solution of triphenylmethyl chloride in anhydrous diethyl ether is prepared in a flame-dried flask equipped with a magnetic stirrer.

-

The stoichiometric amount of sodium metal is added to the solution. To facilitate the reaction, the sodium can be used as a fine dispersion or as a freshly prepared amalgam.

-

The mixture is stirred vigorously at room temperature. The reaction is often accompanied by a color change to a deep red, indicating the formation of the triphenylmethyl anion.

-

The reaction progress can be monitored by the disappearance of the sodium metal and the persistent deep red color of the solution.

-

Once the reaction is complete, the resulting solution of this compound is carefully decanted or filtered from the sodium chloride byproduct and any unreacted sodium under an inert atmosphere.

Logical Workflow for the Synthesis of this compound

Caption: Synthesis workflow for this compound.

Applications in Organic Synthesis

The primary utility of this compound lies in its ability to act as a strong, sterically hindered base for the deprotonation of weakly acidic protons where a non-nucleophilic base is required.

Deprotonation Reactions

This compound is particularly effective for generating carbanions from substrates that are not readily deprotonated by other bases.[4] Its deep red color can also serve as a useful indicator for the endpoint of a reaction.

Experimental Protocol: General Procedure for Deprotonation

Materials:

-

Substrate to be deprotonated

-

This compound solution (titrated to determine molarity)

-

Anhydrous, aprotic solvent (e.g., THF, diethyl ether)

-

Inert atmosphere apparatus

Procedure:

-

Under an inert atmosphere, the substrate is dissolved in the anhydrous solvent in a flame-dried flask.

-

The solution is cooled to an appropriate temperature (often 0 °C or -78 °C) to control the reaction rate and minimize side reactions.

-

The standardized solution of this compound is added dropwise to the substrate solution via a syringe or cannula.

-

The reaction mixture is stirred for a specified period, and the progress can often be monitored by a color change (disappearance of the red triphenylmethyl anion color).

-

Upon completion, the reaction is quenched by the addition of an appropriate electrophile or a proton source.

-

Standard aqueous workup and purification procedures are then followed to isolate the desired product.

Signaling Pathway of a Deprotonation Reaction

Caption: Deprotonation and subsequent reaction pathway.

References

Methodological & Application

Application Notes: Triphenylmethyl Sodium as a Strong Non-Nucleophilic Base

Introduction

Triphenylmethyl sodium, also known as tritylsodium, is a powerful organosodium reagent renowned for its properties as a strong, sterically hindered, non-nucleophilic base.[1][2] Its conjugate acid, triphenylmethane, has a pKa of approximately 33, making tritylsodium a significantly stronger base than common alkoxides or hydroxides and capable of deprotonating a wide range of weak carbon and heteroatom acids.[3][4] The steric bulk provided by the three phenyl rings surrounding the anionic carbon atom effectively prevents it from participating in nucleophilic substitution reactions, allowing it to selectively abstract protons even in the presence of electrophilic functional groups.[5] This unique combination of high basicity and low nucleophilicity makes it an invaluable tool in organic synthesis, particularly for the generation of carbanions and enolates.[1][6] The intense red color of the triphenylmethyl anion also serves as a convenient visual indicator for its presence and consumption during a reaction.[1][3]

These application notes provide researchers, scientists, and drug development professionals with a comprehensive overview, key data, and detailed protocols for the safe and effective use of this compound.

Physicochemical Properties and Data

Quantitative data for this compound and related compounds are summarized below for easy reference and comparison.

| Property | Value | Reference |

| Compound | This compound | |

| CAS Number | 4303-71-3 | [2][7] |

| Molecular Formula | C₁₉H₁₅Na | [2][7] |

| Molecular Weight | 266.31 g/mol | [7][8] |

| Appearance | Typically a red solution or solid | [1][3] |

| Conjugate Acid | Triphenylmethane | |

| pKa | ~33 | [3][4] |

| Molecular Formula | C₁₉H₁₆ | [3][9] |

| Molecular Weight | 244.34 g/mol | [4] |

Basicity Comparison

| Compound | pKa (of Conjugate Acid) | Basicity Relative to this compound |

| Methane | ~50 | Weaker |

| Triphenylmethane | ~33 | Reference |

| Diisopropylamine | ~36 | Weaker (LDA is a common base) |

| tert-Butanol | ~18 | Much Weaker |

| Water | 15.7 | Much Weaker |

Core Concept: Steric Hindrance and Non-Nucleophilicity

The utility of this compound hinges on the steric hindrance imparted by the three bulky phenyl rings. These rings form a propeller-like structure around the central carbon atom, effectively shielding it from approaching electrophilic centers. While a small proton can access the basic anionic carbon, larger electrophiles are sterically repelled, thus preventing nucleophilic attack.

Caption: Steric hindrance of the trityl anion allows proton access but blocks larger electrophiles.

Experimental Protocols

Safety Precautions: this compound is extremely reactive and pyrophoric upon contact with air and moisture.[1] All manipulations must be performed under a dry, inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and proper Schlenk line or glovebox techniques. Appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves, is mandatory.[7]

Protocol 1: Preparation of this compound Solution

This protocol is adapted from the established procedure in Organic Syntheses.[10] It involves the reduction of triphenylchloromethane with sodium metal.

Caption: Workflow for the synthesis of this compound.

Materials:

-

Triphenylchloromethane (Trityl chloride), recrystallized (m.p. 112–113°C)[10]

-

Sodium metal (or 1% sodium amalgam)[10]

-

Anhydrous diethyl ether

-

Inert gas (Nitrogen or Argon)

-

Schlenk glassware

Procedure:

-

Apparatus Setup: Assemble a dry 2-liter Schlenk bottle equipped with a magnetic stir bar. Ensure all glassware is rigorously dried in an oven and cooled under an inert atmosphere.

-

Reagent Preparation: In the Schlenk bottle, prepare a solution of pure triphenylchloromethane (e.g., 63 g, 0.226 mol) in anhydrous diethyl ether (1.5 L).[10]

-

Addition of Sodium: To the stirred solution, add freshly prepared 1% sodium amalgam (1150 g, containing 0.5 gram-atom of sodium).[10] Alternatively, clean sodium metal pieces can be used, though the reaction may be slower to initiate.

-

Reaction: Seal the flask and stir the mixture vigorously at room temperature. The reaction is often exothermic, and gentle cooling may be required.[10] A persistent, deep blood-red color, characteristic of the trityl anion, should develop within minutes.[10]

-

Reaction Completion: Continue vigorous stirring for 3-5 hours to ensure complete reaction.[10] The reaction is complete when the sodium metal is consumed, and a precipitate of sodium chloride is observed.

-

Isolation of Solution: Stop stirring and allow the sodium chloride and any excess amalgam to settle completely.

-

Transfer: Under a positive pressure of inert gas, carefully transfer the supernatant red solution of this compound to a separate, dry, graduated Schlenk flask via cannula.

-

Analysis and Storage: The concentration of the solution can be determined by titration (see Protocol 3). Store the solution under an inert atmosphere at a low temperature. The solution is highly sensitive to air and moisture.[1]

Protocol 2: Generation of an Ester Enolate

This protocol demonstrates the use of this compound to deprotonate an ester at the α-position, forming a sodium enolate for subsequent reactions (e.g., alkylation).

Caption: Logical workflow for generating an ester enolate using this compound.

Materials:

-

Ester substrate (e.g., ethyl isobutyrate)[10]

-

Standardized solution of this compound in ether/THF

-

Anhydrous solvent (THF or ether)

-

Quenching solution (e.g., saturated aqueous NH₄Cl)

-

Inert gas, Schlenk glassware, syringes

Procedure:

-

Setup: In a dry Schlenk flask under an inert atmosphere, dissolve the ester substrate (1.0 equivalent) in anhydrous THF or ether. Cool the solution to -78 °C using a dry ice/acetone bath.

-

Deprotonation: While stirring, slowly add the standardized this compound solution (1.0 equivalent) dropwise via syringe.

-

Monitoring: The red color of the tritylsodium solution should disappear as it reacts with the ester to form the colorless enolate and triphenylmethane. The disappearance of the red color indicates the completion of the deprotonation.

-

Reaction: After the addition is complete, stir the mixture at -78 °C for an additional 30 minutes to ensure complete enolate formation.

-

Further Reaction: The resulting enolate solution is now ready for reaction with a suitable electrophile (e.g., an alkyl halide).

-

Quenching: After the subsequent reaction step, the mixture should be carefully quenched by the slow addition of a proton source, such as saturated aqueous ammonium (B1175870) chloride.

Protocol 3: Titration of this compound Solution

The concentration of the prepared tritylsodium solution can be determined by quenching an aliquot with water and titrating the resulting sodium hydroxide.[10]

Procedure:

-

Aliquot: Under an inert atmosphere, carefully transfer a precise volume (e.g., 5.00 mL) of the red this compound solution into a flask containing deionized water (25 mL). The red color will disappear immediately.

-

Extraction: Transfer the mixture to a separatory funnel. The aqueous layer contains sodium hydroxide. Wash the organic layer with two additional portions of water (2 x 10 mL).[10]

-

Titration: Combine all aqueous layers. Add a suitable indicator (e.g., methyl red) and titrate with a standardized solution of a strong acid (e.g., 0.1 N H₂SO₄ or HCl) until the endpoint is reached.[10]

-

Calculation: Calculate the molarity of the this compound solution based on the volume of titrant used.

Handling and Disposal

-

Handling: Always handle this compound and its solutions in a well-ventilated area, preferably within a fume hood or glovebox.[7] Avoid contact with skin and eyes.[7]

-

Storage: Store solutions tightly sealed under an inert atmosphere in a cool, dry place away from incompatible materials like water, alcohols, and acids.[7]

-

Disposal: Unused or waste this compound must be quenched carefully. Slowly add the solution to a stirring, non-flammable, and poorly enolizable proton source, such as iso-propanol, in a flask cooled with an ice bath. Once the red color has completely disappeared, the mixture can be further diluted with water before being neutralized and disposed of according to local regulations.

References

- 1. This compound | 4303-71-3 | Benchchem [benchchem.com]

- 2. Buy this compound | 4303-71-3 [smolecule.com]

- 3. Triphenylmethane - Wikipedia [en.wikipedia.org]

- 4. Triphenylmethane and derivatives | PPTX [slideshare.net]

- 5. Non-nucleophilic base - Wikipedia [en.wikipedia.org]

- 6. 标题:The reaction of triphenylmethylsodium with esters of α, β-unsaturated acids【化源网】 [m.chemsrc.com]

- 7. echemi.com [echemi.com]

- 8. Page loading... [guidechem.com]

- 9. Triphenylmethane | C19H16 | CID 10614 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Organic Syntheses Procedure [orgsyn.org]

Application Notes and Protocols: Deprotonation of Weakly Acidic C-H Bonds with Tritylsodium

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tritylsodium ((C₆H₅)₃CNa), a powerful, non-nucleophilic strong base, serves as a valuable reagent in organic synthesis for the deprotonation of weakly acidic carbon-hydrogen (C-H) bonds. Its steric bulk minimizes side reactions, such as nucleophilic attack, making it a selective tool for generating carbanions from substrates that might otherwise undergo addition or substitution. The deep red color of the trityl anion provides a convenient visual indicator for the presence of excess base. This document provides a detailed protocol for the preparation of tritylsodium and its subsequent application in the deprotonation of hydrocarbons with pKa values in the range of approximately 18-35.

Principle and Applications

The deprotonation of a C-H bond by tritylsodium is an acid-base equilibrium. The position of this equilibrium is dictated by the relative acidities (pKa values) of the C-H acid and the conjugate acid of the base, triphenylmethane (B1682552) (pKa ≈ 33). A C-H acid with a pKa lower than 33 will be effectively deprotonated by tritylsodium.

Key applications include:

-

Generation of carbanions for subsequent alkylation, acylation, or other functionalization reactions.

-

Initiation of anionic polymerization.

-

Use as an indicator for the titration of other organometallic bases.

Quantitative Data: Substrate Acidity and Deprotonation

The effectiveness of tritylsodium as a deprotonating agent is directly related to the pKa of the C-H acid substrate. The following table summarizes the pKa values of several weakly acidic hydrocarbons. Deprotonation with tritylsodium is generally favorable for compounds with pKa values significantly lower than that of triphenylmethane.

| Substrate | C-H Bond Type | pKa (in DMSO) | Deprotonation with Tritylsodium |

| 9H-Fluorene | Methylene C-H | 22.6 | Favorable |

| Indene | Methylene C-H | 20.1 | Favorable |

| Phenylacetylene | Terminal Alkyne C-H | 28.8 | Favorable |

| Triphenylmethane | Methine C-H | 30.6 | Equilibrium |

| Diphenylmethane | Methylene C-H | 32.2 | Favorable |

| Toluene | Methyl C-H | ~43 | Unfavorable |

Experimental Protocols

Protocol 1: Preparation of Tritylsodium Solution

Materials:

-

Trityl chloride (triphenylmethyl chloride)

-

Sodium metal (as a dispersion or freshly cut pieces)

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

An inert atmosphere (Nitrogen or Argon)

-